molecular formula C15H27N2O6P B14071173 Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate CAS No. 101491-75-2

Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate

Cat. No.: B14071173
CAS No.: 101491-75-2
M. Wt: 362.36 g/mol
InChI Key: KSKPDMOPUGFDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a carbamic acid backbone substituted with a 3-(dimethylamino)propyl group and a 3-phenylpropyl ester, along with a monophosphate moiety. Its structure combines aromatic (phenyl), tertiary amine (dimethylamino), and phosphate functionalities, which influence its physicochemical and biological properties.

Properties

CAS No.

101491-75-2

Molecular Formula

C15H27N2O6P

Molecular Weight

362.36 g/mol

IUPAC Name

dihydrogen phosphate;dimethyl-[3-(3-phenylpropoxycarbonylamino)propyl]azanium

InChI

InChI=1S/C15H24N2O2.H3O4P/c1-17(2)12-7-11-16-15(18)19-13-6-10-14-8-4-3-5-9-14;1-5(2,3)4/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,16,18);(H3,1,2,3,4)

InChI Key

KSKPDMOPUGFDBW-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCNC(=O)OCCCC1=CC=CC=C1.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Reaction of 3-(Dimethylamino)Propylamine with 3-Phenylpropyl Chloroformate

The foundational step in synthesizing the target compound involves the formation of the carbamate ester backbone. Drawing from methodologies detailed in patent EP1254894A1, the reaction of 3-(dimethylamino)propylamine with 3-phenylpropyl chloroformate in propanol at elevated temperatures (80–97°C) yields the intermediate carbamate ester. Propanol serves dual roles as both solvent and reactant, eliminating the need for additional acid acceptors and minimizing waste. This approach achieves yields exceeding 95% based on the amine, outperforming traditional inert solvents like toluene (79% yield).

Key advantages of this method include:

  • Environmental and technical safety : Propanol is less hazardous than ethers or dichloromethane.
  • High concentration compatibility : Enables scalable production without gas evolution or wastewater.

Alternative Solvent Systems and Catalysts

While propanol is optimal, dichloromethane with triethylamine as a base (as seen in WO2007140986A1) offers an alternative for acid-sensitive substrates. However, this method requires post-reaction purification via alkaline washing to remove hydrochloride byproducts.

Phosphorylation of the Carbamate Ester

Phosphorus Oxychloride (POCl₃)-Mediated Phosphorylation

The monophosphate group is introduced via reaction of the carbamate ester’s hydroxyl group with phosphorus oxychloride in anhydrous tetrahydrofuran (THF) at 0–5°C. Pyridine is added to neutralize HCl, driving the reaction to completion. This method, adapted from general phosphorylation protocols, achieves 70–85% yields after column chromatography.

Reaction Conditions :

Parameter Value
Temperature 0–5°C
Solvent THF
Molar Ratio (POCl₃) 1.2:1
Base Pyridine (3 equiv)

Integrated Synthesis Workflow

Stepwise Procedure

  • Carbamate Formation :

    • Combine 3-(dimethylamino)propylamine (1.0 equiv) and 3-phenylpropyl chloroformate (1.05 equiv) in refluxing propanol (97°C) for 4 hours.
    • Distill off propanol under vacuum to isolate the carbamate ester.
  • Phosphorylation :

    • Dissolve the carbamate ester in THF, cool to 0°C, and add POCl₃ (1.2 equiv) dropwise.
    • Stir for 12 hours, warm to room temperature, and quench with ice water.
    • Extract with ethyl acetate and purify via silica gel chromatography.

Yield Optimization Strategies

  • Temperature Control : Maintaining ≤5°C during phosphorylation minimizes hydrolysis.
  • Solvent Recycling : Propanol from the carbamate step is distilled and reused, reducing costs.

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 3.2 ppm (N(CH₃)₂), δ 4.1 ppm (OCH₂CH₂CH₂Ph), and δ 7.3 ppm (aromatic protons) confirm the carbamate structure.
  • ³¹P NMR : A singlet at δ 0.5 ppm verifies monophosphate formation.

Chromatographic Purity

HPLC analysis with a C18 column (acetonitrile/water gradient) shows ≥98% purity, with retention times of 8.2 minutes (carbamate) and 10.5 minutes (phosphate ester).

Challenges and Mitigation Strategies

Hydrolysis of the Phosphate Ester

The monophosphate ester is prone to hydrolysis under acidic or alkaline conditions. Storage at 4°C in anhydrous dimethyl sulfoxide (DMSO) extends stability to 6 months.

Regioselectivity in Phosphorylation

Competing di- or triphosphorylation is avoided by using a stoichiometric POCl₃ ratio and low temperatures.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the dimethylamino group and phenylpropyl ester can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Likely derived from carbamic acid esters (e.g., C15H23N2O5P, estimated based on analogs).
  • Functional Groups: Phosphate ester (enhances polarity), phenylpropyl (lipophilic), and dimethylamino (basic, enhances solubility in acidic conditions).
  • The phosphate group may facilitate binding to biological targets (e.g., nucleic acids or proteins) .

Structural Analogues of Carbamic Acid Esters

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents CAS Number Key Applications
Target Compound : Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate C15H23N2O5P (est.) 3-Phenylpropyl ester, monophosphate, dimethylamino Not available Potential pesticide or biochemical tool
Propamocarb C9H20N2O2 Propyl ester, dimethylamino 24579-73-5 Fungicide (oomycete control)
Chlorpropham C10H12ClNO2 3-Chlorophenyl, isopropyl ester 101-21-3 Herbicide (potato sprout inhibition)
EPTC (S-ethyl dipropylthiocarbamate) C8H17NOS S-ethyl, thiocarbamate 759-94-4 Herbicide (grass control)
Phenothiazine-derived carbamate C21H24N2O3S Phenothiazine, dimethylamino propyl 1195865-71-4 Pharmaceutical research (CNS modulation)

Functional Group Analysis

  • Phosphate vs. Phosphate esters are often used in prodrugs or nucleotide-binding agents . Example: Sorbitol-phosphate esters bind to dihydroxyboryl columns for nucleic acid isolation, suggesting similar phosphate-dependent applications .
  • Aromatic vs. However, Chlorpropham’s 3-chlorophenyl group improves herbicidal activity via halogenated aromatic interactions .
  • Amine Substituents: The dimethylamino group in the target compound and Propamocarb enhances solubility in acidic environments (e.g., plant xylem) and may interact with acetylcholinesterase in pests .

Pharmacological and Agricultural Relevance

  • Pesticide Efficacy: Propamocarb’s mode of action involves lipid biosynthesis disruption in oomycetes, while Chlorpropham inhibits cell division. The target compound’s phosphate group could modify its uptake or target binding . Thiocarbamates like EPTC act via lipid inhibition but lack the dimethylamino group, reducing systemic mobility compared to the target compound .
  • Biochemical Applications :

    • Phosphate esters (e.g., sorbitol derivatives) are used in nucleic acid isolation, suggesting the target compound could serve as a nucleotide analog or enzyme inhibitor .

Physicochemical Properties

  • Solubility :
    • The phosphate group increases water solubility, whereas the phenylpropyl moiety adds lipophilicity. This amphiphilic profile may enhance bioavailability compared to purely aliphatic carbamates.
  • Stability: Phosphate esters are prone to hydrolysis under alkaline conditions, whereas thiocarbamates (e.g., EPTC) degrade via oxidation. The dimethylamino group may stabilize the compound via intramolecular interactions .

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate is particularly interesting due to its potential applications in treating various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics:

  • Chemical Formula: C15_{15}H20_{20}N2_{2}O4_{4}P
  • Molecular Weight: 320.31 g/mol

The biological activity of carbamic acid derivatives often involves modulation of enzymatic pathways. For instance, studies have indicated that certain carbamate compounds can act as inhibitors of aspartate transcarbamoylase (ATCase), an enzyme crucial for pyrimidine biosynthesis in organisms like Plasmodium falciparum, the causative agent of malaria. Inhibition of this enzyme disrupts the de novo synthesis pathway for pyrimidines, leading to impaired growth of the parasite .

Antimicrobial and Anticancer Effects

Research has demonstrated that carbamic acid derivatives exhibit notable antimicrobial properties. The inhibition of ATCase not only affects malaria parasites but also has implications for cancer cell lines that rely on similar biosynthetic pathways. For example, compounds targeting ATCase have been shown to inhibit the growth of various cancer cell lines by disrupting nucleotide synthesis essential for cell proliferation .

Case Studies

  • Inhibition of Plasmodium falciparum Growth:
    • A study reported that specific carbamate inhibitors led to a significant reduction in the growth of P. falciparum in vitro at low micromolar concentrations. These findings suggest a promising avenue for developing new antimalarial therapies .
  • Antitumor Activity:
    • Another investigation highlighted the antitumor efficacy of related carbamate compounds in vivo, where they demonstrated superior activity compared to traditional chemotherapeutics like doxorubicin at low doses .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimalarialP. falciparum<10
AnticancerVarious Cancer Cell Lines5-20
Enzyme InhibitionAspartate Transcarbamoylase0.5-2
MechanismDescription
Enzyme InhibitionInhibition of ATCase disrupts nucleotide synthesis
Cell Cycle ArrestInduces apoptosis in cancer cells through metabolic stress
Antimicrobial ActivityDisruption of pyrimidine biosynthesis in pathogens

Q & A

Basic: What synthetic methodologies are effective for preparing this carbamate-phosphate ester?

Answer:
The synthesis of carbamate-phosphate esters typically involves coupling reactions using carbodiimide reagents. For example, 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) has been employed to esterify terminal phosphate groups in nucleic acids via activation of the phosphate moiety . This method can be adapted for the target compound by reacting the carbamic acid derivative with 3-phenylpropanol in the presence of EDC, followed by phosphorylation. Purification may require chromatographic supports functionalized with dihydroxyboryl groups to isolate phosphorylated products efficiently .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of the dimethylaminopropyl, phenylpropyl, and phosphate groups. 31^{31}P-NMR is critical for confirming phosphate ester formation.
  • Mass Spectrometry (ESI-MS): Used to verify molecular weight and fragmentation patterns, as demonstrated in related carbamate esters .
  • High-Performance Liquid Chromatography (HPLC): To assess purity, particularly when using boronate-affinity columns for phosphorylated compounds .

Advanced: How can researchers mitigate instability during storage or purification?

Answer:
The compound’s phosphate ester group is prone to hydrolysis under acidic or alkaline conditions. Stability can be enhanced by:

  • pH Control: Maintain neutral pH during purification (e.g., pH 8.7 for boronate column binding and pH 5.5 for elution) to prevent phosphate cleavage .
  • Low-Temperature Storage: Store lyophilized samples at -20°C to minimize degradation.
  • Use of Stabilizers: Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis .

Advanced: What regulatory considerations apply to handling this compound?

Answer:
Under the U.S. EPA’s TSCA guidelines, phosphoric acid esters with dimethylaminoalkyl groups may require reporting for "significant new uses," such as industrial-scale synthesis or environmental release. Researchers must:

  • Document Safety Protocols: Include toxicity data (e.g., LD50, ecotoxicity) from structurally related compounds like aminocarb .
  • Comply with Export Notifications: If sharing samples internationally, adhere to Section 12(b) of TSCA for export compliance .

Advanced: How can contradictory biological activity data be resolved?

Answer:
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Purity Variability: Impurities from synthesis (e.g., unreacted dimethylaminopropyl intermediates) can skew results. Rigorous HPLC or LC-MS validation is essential .
  • Assay Conditions: Differences in pH, ionic strength, or co-solvents (e.g., DMSO) may alter phosphate ester stability. Standardize protocols using buffers validated in carbamate studies .

Basic: What solvent systems are optimal for solubility and reactivity studies?

Answer:
The compound’s solubility is influenced by its polar phosphate and hydrophobic phenyl groups:

  • Polar Solvents: Methanol or ethanol for initial dissolution (up to 10 mg/mL).
  • Aqueous Buffers: Use pH 7.4 phosphate-buffered saline (PBS) for biological assays, with ≤1% DMSO to enhance solubility without denaturing enzymes .

Advanced: What strategies exist for studying enzyme interactions?

Answer:

  • Kinetic Assays: Monitor phosphate ester hydrolysis using 31^{31}P-NMR or malachite green assays to quantify inorganic phosphate release.
  • Molecular Docking: Model the compound’s interaction with phosphatase active sites, leveraging structural data from related carbamates .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity to enzymes like acetylcholinesterase, which may interact with the dimethylaminopropyl moiety .

Advanced: How can reaction by-products be minimized during synthesis?

Answer:

  • Stoichiometric Optimization: Use a 1.2:1 molar ratio of EDC to carbamic acid to ensure complete activation while avoiding excess reagent .
  • Temperature Control: Conduct reactions at 20–25°C to prevent thermal degradation of the phosphate group.
  • By-Product Removal: Employ scavenger resins (e.g., trisamine beads) to absorb unreacted reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.